4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of tricarbonyl compounds, which is a biomimetic approach. This method often employs transition metal complexes and ketene transformations to achieve the desired pyrone ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the chromene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-2-pyrones: Known for their versatile bioactivity and structural similarity to chromenes.
Uniqueness
What sets 4-Hydroxy-6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
6087-65-6 |
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Molecular Formula |
C10H5NO7 |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-hydroxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO7/c12-8-5-3-4(11(16)17)1-2-6(5)18-10(15)7(8)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
BOXYNOCBXWOJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)C(=O)O)O |
Origin of Product |
United States |
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